molecular formula C6H12N2OS B091990 1-Allyl-3-(2-hydroxyethyl)-2-thiourea CAS No. 105-81-7

1-Allyl-3-(2-hydroxyethyl)-2-thiourea

Cat. No. B091990
CAS RN: 105-81-7
M. Wt: 160.24 g/mol
InChI Key: VUVPNTYTOUGMDG-UHFFFAOYSA-N
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Description

1-Allyl-3-(2-hydroxyethyl)thiourea is a chemical compound with the linear formula C6H12N2OS . It has a molecular weight of 160.24 .


Synthesis Analysis

The alkylation of 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione and subsequent bromination of its 1-allyl derivative have been studied . The initial alkylation by allyl bromide in the system DMSO–K2CO3 gives the 1-allyl derivative 2 in good yield .


Molecular Structure Analysis

The molecular structure of 1-Allyl-3-(2-hydroxyethyl)thiourea is represented by the formula C6H12N2OS . The average mass is 160.237 Da and the monoisotopic mass is 160.067032 Da .


Chemical Reactions Analysis

The bromination of cyclic compounds containing ortho located allyl and carbonyl groups can occur in two ways, viz. as a trivial addition of bromine to the allyl double bond or as a halocyclization accompanied by adding of a new bromomethyl-substituted oxazole heterocycle to the existing molecular system .

Scientific Research Applications

Synthesis and Bromination of 1-Allyl-3-(2-Hydroxyethyl)-1H,3H-Quinazoline-2,4-Dione

  • Summary of Application: This compound is used in the synthesis and bromination of 1-allyl-3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione. The study focuses on the alkylation of 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione and subsequent bromination of its 1-allyl derivative .
  • Methods of Application: The initial alkylation by allyl bromide in the system DMSO–K2CO3 gives the 1-allyl derivative in good yield. The subsequent rapid reaction with molecular bromine might result in the formation of either the 2,3-dibromopropyl derivative or the tricyclic 2-bromomethyloxazoloquinazolinium bromide .
  • Results or Outcomes: The study formulated a rule which allows a prediction of 1-allyl-substituted 2-oxo azaheterocycles bromination route based upon the way in which their initial alkylation by allyl bromide in the system DMSO–K2CO3 occurs .

Cellulose Pretreatment with Ionic Liquids

  • Summary of Application: This compound has been mentioned in the context of cellulose pretreatment with ionic liquids. Cellulose, the most abundant carbohydrate in the biosphere, is considered an excellent feedstock to produce renewable fuels and fine chemicals. However, due to its hydrogen-bonded supramolecular structure, cellulose is hardly soluble in water and most conventional organic solvents, limiting its further applications. The emergence of ionic liquids provides an environmentally friendly, biodegradable solvent system to dissolve cellulose .
  • Methods of Application: The study mentions that ionic liquids (ILs) containing a hydroxyl group, such as 1-(2-hydroxyethyl)-3-ethyl imidazolium chloride ([HeEIM]Cl) and 1-(2-hydroxyethyl)-3-ethylene imidazolium chloride ([HeVIM]Cl), exhibit better solubility to cellulose than normal ILs such as [BMIM]Cl, [AMIM]Cl, and 1-allyl-3-ethylimidazolium chloride ([AEIM]Cl) .
  • Results or Outcomes: The study suggests that the use of these ionic liquids can improve the solubility of cellulose, making it more susceptible to subsequent hydrolysis, which is a key step in the production of biofuels and bio-based chemicals .

Cellulose and Nanocellulose Aerogels

  • Summary of Application: This compound has been mentioned in the context of cellulose and nanocellulose aerogels. Aerogels are ultra-light materials with a high surface area and low thermal conductivity, making them ideal for a variety of applications. Cellulose and nanocellulose aerogels, in particular, have attracted attention due to their biodegradability and renewability .
  • Methods of Application: The study mentions that the preparation of cellulose and nanocellulose aerogels involves several steps, including the dissolution of cellulose, the formation of a gel, and the drying process. The dissolution of cellulose is a critical step, and ionic liquids, such as 1-allyl-3-ethylimidazolium chloride ([AEIM]Cl), have been used as solvents .
  • Results or Outcomes: The study suggests that the use of these ionic liquids can improve the dissolution of cellulose, facilitating the preparation of cellulose and nanocellulose aerogels. These aerogels have potential applications in thermal insulation, oil–water separation, CO2 capture, catalysis, medicine, and more .

Safety And Hazards

The safety information for 1-Allyl-3-(2-hydroxyethyl)thiourea includes several hazard statements such as H315-H319-H335 . Precautionary statements include P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(2-hydroxyethyl)-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2OS/c1-2-3-7-6(10)8-4-5-9/h2,9H,1,3-5H2,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVPNTYTOUGMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059324
Record name 1-Allyl-3-(2-hydroxyethyl)thiourea
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Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(2-hydroxyethyl)-2-thiourea

CAS RN

105-81-7
Record name 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
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Record name Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl-
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Record name 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
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Record name Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl-
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Record name 1-Allyl-3-(2-hydroxyethyl)thiourea
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Record name 1-allyl-3-(2-hydroxyethyl)thiourea
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